

Application Notes and Protocols for Tnik-IN-5 in Kinase Assays

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Compound of Interest

Compound Name: *Tnik-IN-5*

Cat. No.: *B15145013*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing **Tnik-IN-5**, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), in biochemical and cell-based kinase assays.

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key activator of the Wnt signaling pathway.[1][2] In the canonical Wnt pathway, TNIK is recruited to the promoters of Wnt target genes where it interacts with a complex of β -catenin and T-cell factor 4 (TCF4).[3][4] TNIK then phosphorylates TCF4, which is an essential step for the transcriptional activation of Wnt target genes that drive cell proliferation.[3][5] Dysregulation of the Wnt signaling pathway is implicated in the progression of several cancers, particularly colorectal cancer.[6]

Tnik-IN-5 is a potent and specific inhibitor of TNIK with a reported IC₅₀ of 0.05 μ M.[7] By inhibiting the kinase activity of TNIK, **Tnik-IN-5** effectively downregulates Wnt signaling, making it a valuable tool for studying the biological functions of TNIK and for investigating its therapeutic potential. These application notes provide detailed methodologies for assessing the inhibitory activity of **Tnik-IN-5** in both biochemical and cell-based assays.

Data Presentation

The following tables summarize the inhibitory activity of a TNIK inhibitor with a potency similar to **Tnik-IN-5**. This data is representative and serves to illustrate the expected outcomes when using **Tnik-IN-5** in the described assays.

Table 1: In Vitro TNIK Kinase Inhibition

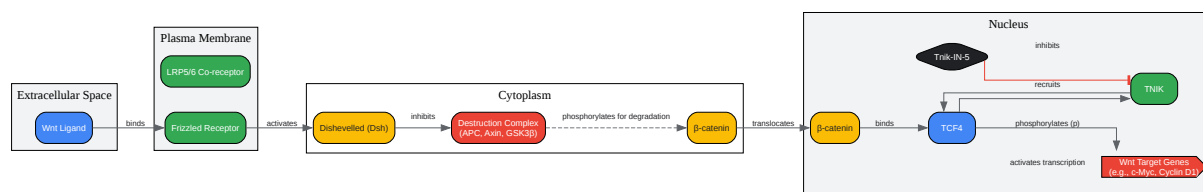
Compound	TNIK IC50 (μM)
Tnik-IN-5 (reported)	0.05
Similar Potency Compound (e.g., Compound 35b)[8]	0.006

Table 2: Cellular Activity against HCT116 Colorectal Cancer Cells

Compound	HCT116 Cell Proliferation IC50 (μM)
Similar Potency Compound (e.g., Compound 35b)[8]	2.11

Signaling Pathway

The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway and the mechanism of action for TNIK inhibitors like **Tnik-IN-5**.



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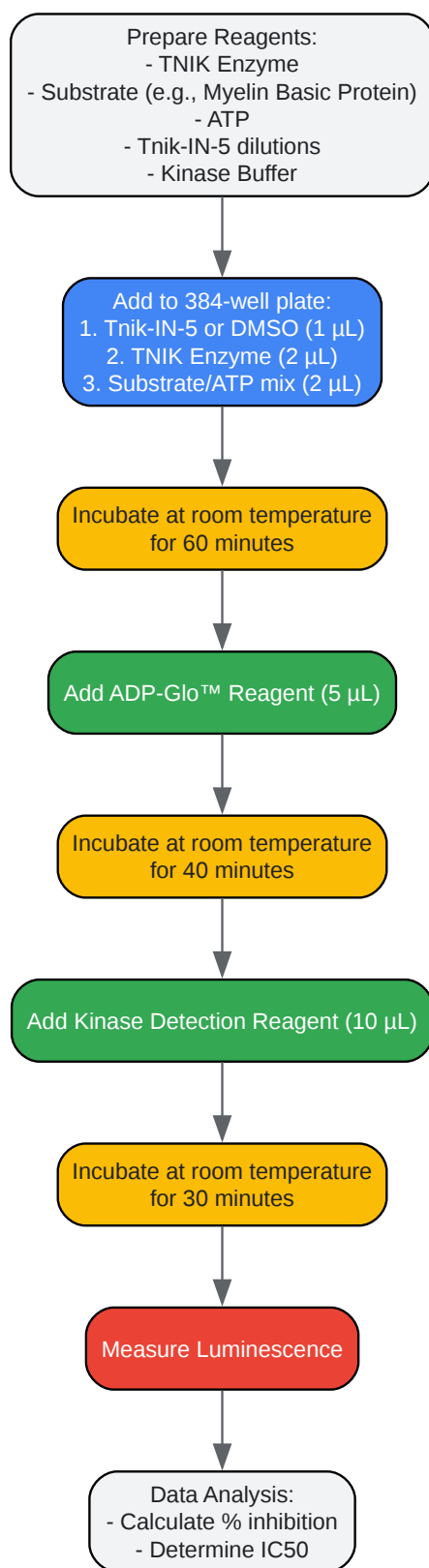
Caption: TNIK's role in the Wnt signaling pathway and its inhibition by **Tnik-IN-5**.

Experimental Protocols

Biochemical TNIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general TNIK kinase assay and is suitable for determining the IC₅₀ of **Tnik-IN-5**.^[9] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Experimental Workflow:



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Caption: Workflow for the in vitro TNIK kinase assay.

Materials:

- Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- **Tnik-IN-5**
- ADP-Glo™ Kinase Assay kit (Promega)
- Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT)[9]
- 384-well white plates
- Multichannel pipettes
- Luminometer

Procedure:

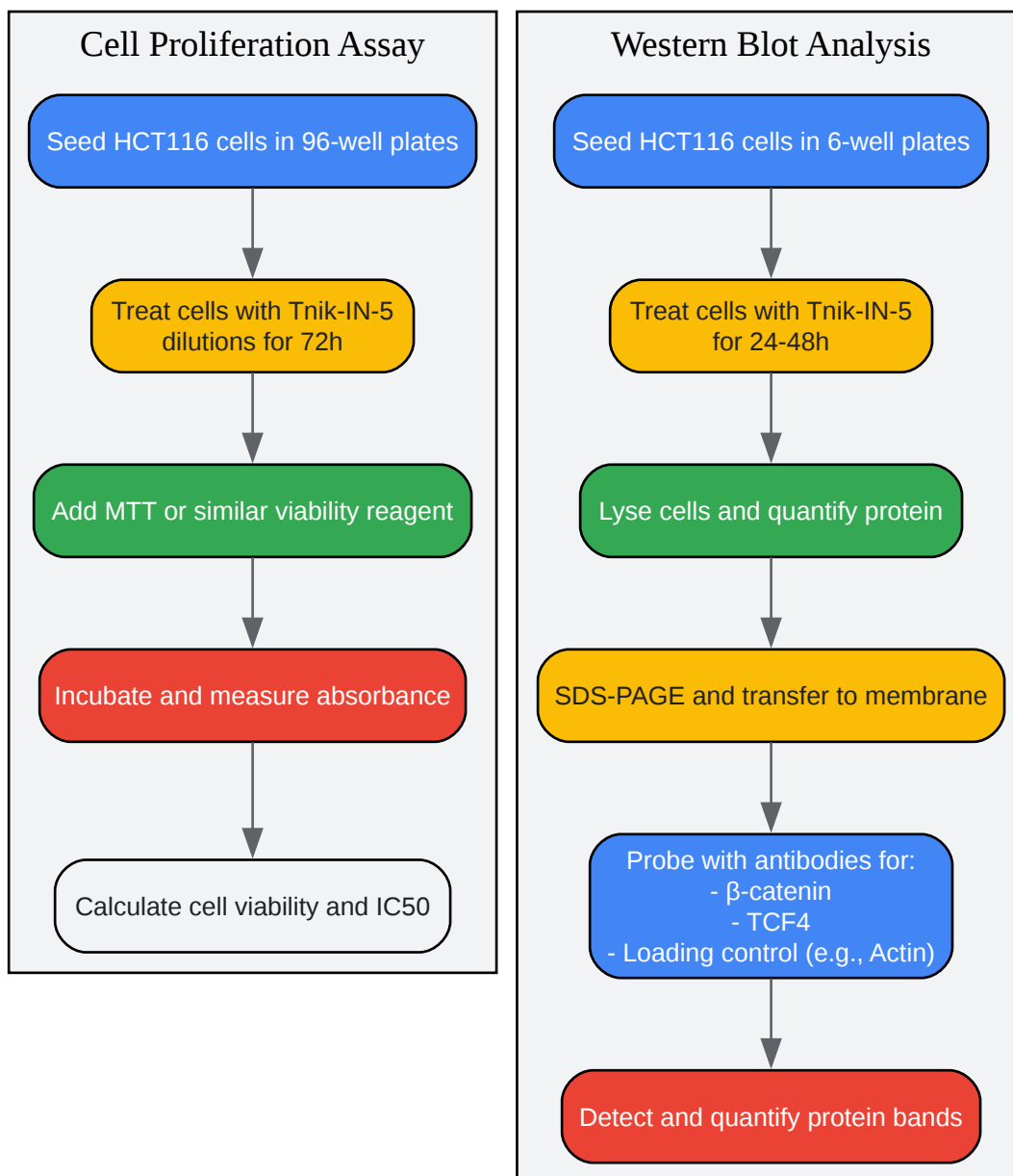
- Reagent Preparation:
 - Prepare a stock solution of **Tnik-IN-5** in DMSO. Create a serial dilution of **Tnik-IN-5** in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.
 - Dilute the TNIK enzyme in kinase buffer to the desired concentration (e.g., 30 ng per reaction).[9]
 - Prepare a substrate/ATP mixture in kinase buffer containing MBP and ATP (e.g., 25 μM ATP).[9]
- Assay Plate Setup:

- Add 1 μ L of the diluted **Tnik-IN-5** or DMSO (for control wells) to the wells of a 384-well plate.
- Add 2 μ L of the diluted TNIK enzyme to each well.
- Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mixture to each well.
- Kinase Reaction:
 - Incubate the plate at room temperature for 60 minutes.[\[9\]](#)
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.[\[9\]](#)
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.[\[9\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - Calculate the percentage of kinase inhibition for each **Tnik-IN-5** concentration relative to the DMSO control.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the **Tnik-IN-5** concentration and fitting the data to a dose-response curve.

Cell-Based Assay for TNIK Inhibition in HCT116 Cells

This protocol describes how to assess the effect of **Tnik-IN-5** on the proliferation of HCT116 human colorectal carcinoma cells and to analyze the downstream effects on Wnt signaling by Western blot.

Experimental Workflow:



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Caption: Workflow for cell-based assays with **Tnik-IN-5**.

a) Cell Proliferation Assay (MTT Assay)

Materials:

- HCT116 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Tnik-IN-5**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding:
 - Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Treatment:
 - Prepare serial dilutions of **Tnik-IN-5** in complete growth medium.
 - Replace the medium in the wells with the medium containing different concentrations of **Tnik-IN-5** or DMSO as a vehicle control.
- Incubation:
 - Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Assay:
 - Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
 - Add DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.

- Data Analysis:
 - Calculate the percentage of cell viability relative to the DMSO-treated control cells.
 - Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the **Tnik-IN-5** concentration.

b) Western Blot Analysis

Materials:

- HCT116 cells
- Complete growth medium
- **Tnik-IN-5**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti- β -catenin, anti-TCF4, anti-Actin (or other loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed HCT116 cells in 6-well plates.
 - Treat the cells with **Tnik-IN-5** at various concentrations for 24-48 hours.
 - Lyse the cells with RIPA buffer and collect the lysates.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein from each sample on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against β -catenin, TCF4, and a loading control overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Add the chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities and normalize the protein levels of β -catenin and TCF4 to the loading control.

Conclusion

Tnik-IN-5 is a valuable research tool for investigating the role of TNIK in the Wnt signaling pathway and its implications in cancer biology. The protocols provided here offer a framework

for characterizing the biochemical and cellular effects of this inhibitor. Researchers can adapt these methods to suit their specific experimental needs and further explore the therapeutic potential of targeting TNIK.

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